Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a morpholine ring and an ethyl ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with morpholine and ethyl chloroformate. One common method includes the following steps:
Formation of Quinoline-4-carboxylic Acid: This can be achieved by refluxing isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid.
Coupling with Morpholine: The quinoline-4-carboxylic acid is then reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the morpholinyl derivative.
Esterification: Finally, the morpholinyl derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Quinoline-4-carboxylic Acid: Shares the quinoline core but lacks the morpholine ring and ethyl ester group.
Morpholinylquinoline Derivatives: Compounds with similar structures but different substituents on the quinoline or morpholine rings.
Ethyl Quinoline Carboxylates: Compounds with the ethyl ester group but different substituents on the quinoline ring.
Uniqueness: Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate is unique due to its combination of the quinoline core, morpholine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
7147-97-9 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(19)13-11-15(18-7-9-20-10-8-18)17-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
OVEOXPFEGLBGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)N3CCOCC3 |
Origin of Product |
United States |
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